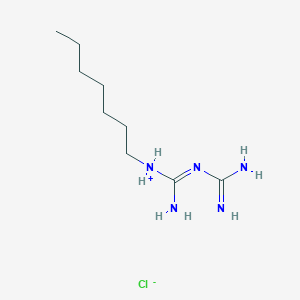

1-Heptylbiguanide hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

101491-43-4 |

|---|---|

Molecular Formula |

C9H22ClN5 |

Molecular Weight |

235.76 g/mol |

IUPAC Name |

[(E)-N'-carbamimidoylcarbamimidoyl]-heptylazanium;chloride |

InChI |

InChI=1S/C9H21N5.ClH/c1-2-3-4-5-6-7-13-9(12)14-8(10)11;/h2-7H2,1H3,(H6,10,11,12,13,14);1H |

InChI Key |

CRJALOTYDMDZLY-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCC[NH2+]/C(=N/C(=N)N)/N.[Cl-] |

Canonical SMILES |

CCCCCCC[NH2+]C(=NC(=N)N)N.[Cl-] |

Origin of Product |

United States |

Synthetic Pathways and Molecular Design of 1 Heptylbiguanide Hydrochloride

Established Methodologies for Biguanide (B1667054) Synthesis

The formation of the biguanide functional group can be achieved through several synthetic routes. The most common and well-established methods involve the addition of amines to cyanoguanidine derivatives or the use of dicyanamide (B8802431) salts as starting materials.

Reaction of Amines with Cyanoguanidine Derivatives

A primary and widely employed method for synthesizing N-substituted biguanides is the reaction of an amine with a cyanoguanidine derivative. In this reaction, the amino group of the amine attacks the electrophilic carbon of the nitrile group in the cyanoguanidine. This reaction is typically carried out by heating the amine hydrochloride salt with dicyandiamide (B1669379) (1-cyanoguanidine). The use of the amine salt is crucial as the reaction is acid-catalyzed.

For the synthesis of 1-Heptylbiguanide hydrochloride, this would involve the reaction of heptylamine (B89852) hydrochloride with dicyandiamide. The general reaction is illustrated below:

Heptylamine Hydrochloride + Dicyandiamide → 1-Heptylbiguanide hydrochloride

This method has been used for the synthesis of a variety of N-alkyl and N-aryl biguanides. The reaction is often performed in a suitable solvent, such as water or an alcohol, at elevated temperatures.

Utilization of Dicyanamide Salts and Related Precursors

An alternative and effective route to biguanides involves the use of dicyanamide salts, most commonly sodium dicyanamide. This method allows for the sequential addition of different amines, enabling the synthesis of unsymmetrically substituted biguanides. For a monosubstituted biguanide like 1-Heptylbiguanide, the reaction would involve the addition of heptylamine to the dicyanamide precursor.

This pathway is particularly useful for industrial-scale synthesis. The reaction conditions, such as temperature and solvent, can be adjusted to optimize the yield and purity of the resulting biguanide.

Considerations for Hydrochloride Salt Formation

Biguanides are strong bases and are typically isolated and handled as their corresponding salts. The hydrochloride salt is common due to the ready availability and ease of use of hydrochloric acid. The formation of the hydrochloride salt of 1-Heptylbiguanide can be achieved by performing the synthesis in the presence of hydrochloric acid, as is the case when starting from an amine hydrochloride.

Alternatively, the free biguanide base can be isolated first and then treated with a stoichiometric amount of hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ethanol, to precipitate the hydrochloride salt. The choice of solvent for salt formation and purification is critical to obtaining a crystalline product with high purity. The hydrochloride salt form generally enhances the stability and water solubility of the biguanide compound.

Targeted Synthesis of 1-Heptylbiguanide Hydrochloride

The specific synthesis of 1-Heptylbiguanide hydrochloride involves the careful selection of reagents, optimization of reaction parameters, and implementation of effective purification strategies to ensure a high-purity final product.

Optimization of Reaction Conditions and Yields

The synthesis of N-alkylbiguanide hydrochlorides, including the heptyl derivative, is influenced by several factors that can be optimized to maximize the yield and purity of the product. Key parameters include the molar ratio of reactants, reaction temperature, and reaction time.

| Parameter | Condition | Rationale |

| Reactants | Heptylamine hydrochloride, Dicyandiamide | Readily available starting materials for the direct synthesis of the hydrochloride salt. |

| Solvent | Water, Ethanol, or n-Butanol | The choice of solvent can affect the solubility of reactants and the ease of product isolation. Higher boiling point solvents allow for higher reaction temperatures. |

| Temperature | Reflux | Elevated temperatures are generally required to drive the reaction to completion. |

| Time | Several hours | The reaction time is optimized to ensure complete conversion of the starting materials. |

Strategic Purification Techniques for Biguanide Hydrochlorides

The purification of 1-Heptylbiguanide hydrochloride is a critical step to remove any unreacted starting materials, by-products such as melamine, and other impurities. A common and effective method for the purification of biguanide salts is recrystallization.

The choice of solvent system for recrystallization is crucial. A solvent is needed in which the biguanide hydrochloride is sparingly soluble at room temperature but readily soluble at elevated temperatures. Common solvents for the recrystallization of biguanide hydrochlorides include:

Ethanol/Water mixtures: The ratio can be adjusted to optimize solubility and crystal formation.

Isopropanol: Often used for the precipitation and washing of the final product.

Acetonitrile: Can be used as a wash solvent to remove more soluble impurities.

The purification process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The crystals are then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. The purity of the final product can be assessed by techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Design and Synthesis of Novel Alkylbiguanide Derivatives

The synthesis of N-substituted biguanides, including N-alkyl derivatives like 1-heptylbiguanide, is a well-established yet adaptable process. The incorporation of apolar alkyl groups, such as a heptyl chain, can impart lipophilic properties to the otherwise polar biguanide structure. scholaris.ca This tailorability is a key aspect of their molecular design, allowing for the creation of a wide array of compounds with diverse characteristics. researchgate.netresearchgate.net

The most prevalent and direct method for preparing N¹-monosubstituted biguanides involves the reaction between an amine hydrochloride and cyanoguanidine (dicyandiamide). beilstein-journals.orgnih.gov For the synthesis of 1-Heptylbiguanide hydrochloride, this would involve reacting heptylamine hydrochloride with cyanoguanidine. This reaction is typically performed by heating the reactants in a suitable solvent, such as water, an alcohol like 1-butanol, or acetonitrile. scholaris.canih.gov The use of Lewis acids like iron(III) chloride or activating agents such as trimethylsilyl (B98337) chloride (TMSCl) can be employed to enhance the reactivity of the cyanoguanidine and improve reaction yields. scholaris.canih.gov

The general synthetic approach is versatile, allowing for the preparation of symmetric, unsymmetric, and polysubstituted biguanide derivatives by carefully selecting the starting materials. scholaris.ca

Intermediate Derivatization Methods for Structural Optimization

Structural optimization of alkylbiguanides is achieved primarily through the strategic use and modification of synthetic intermediates. The substitution pattern of the final biguanide is determined by the choice of the amine and the cyanoguanidine starting materials. researchgate.net This "intermediate derivatization" approach allows chemists to systematically alter the compound's structure to fine-tune its properties.

One of the most fundamental strategies is the reaction of various amine hydrochlorides with unsubstituted cyanoguanidine. This method reliably yields N¹-substituted biguanides. beilstein-journals.org However, to create more complex structures, such as N¹,N⁵-disubstituted or N¹,N²,N⁵-trisubstituted biguanides, the process begins a step earlier with the synthesis of a substituted cyanoguanidine intermediate. beilstein-journals.orgnih.gov

For instance, an N-alkyl or N-aryl cyanoguanidine can be prepared first, typically from sodium dicyanamide and an amine hydrochloride. beilstein-journals.org This substituted cyanoguanidine then serves as a derivatized intermediate, which can react with a second, different amine to produce an unsymmetrically substituted biguanide. beilstein-journals.org This modular approach provides access to a vast chemical space for structural optimization.

The table below illustrates how the choice of intermediates dictates the substitution pattern of the resulting biguanide.

| Starting Material 1 (Amine) | Starting Material 2 (Cyano-Compound) | Resulting Biguanide Structure | Substitution Pattern |

| Heptylamine HCl | Cyanoguanidine | 1-Heptylbiguanide | N¹-monosubstituted |

| Aniline (B41778) HCl | N-Methylcyanoguanidine | 1-Methyl-5-phenylbiguanide | N¹,N⁵-disubstituted |

| Amine HCl | 2-Cyano-1,3-dimethylguanidine | N¹,N²,N⁵-trisubstituted biguanide | N¹,N²,N⁵-trisubstituted |

| 2 eq. of Primary Amine HCl | Sodium Dicyanamide | N¹,N⁵-disubstituted (symmetric) | N¹,N⁵-disubstituted |

This table provides illustrative examples of how different combinations of starting materials are used to achieve specific substitution patterns on the biguanide core.

This method of building complexity from derivatized intermediates is a cornerstone of designing novel biguanides with specifically engineered properties.

Synthesis of Biguanide Conjugates and Hybrid Architectures

Beyond simple substitution, the biguanide scaffold can be incorporated into more complex molecular architectures, including conjugates and hybrids, to generate novel functions. nih.gov These strategies involve linking the biguanide moiety to other chemical entities, such as metal ions, surfactants, or other pharmacophores.

Biguanide-Metal Complexes: Biguanides are effective bidentate ligands, capable of coordinating with a variety of metal ions due to their two "imine-like" nitrogen atoms. acs.org The synthesis of these complexes is a significant area of research. For example, biguanide drugs like metformin (B114582) have been used to form complexes with metals such as palladium (Pd(OAc)₂), creating catalytic species effective in aqueous cross-coupling reactions like the Suzuki–Miyaura reaction. acs.org This demonstrates the creation of a hybrid architecture where the biguanide acts as a crucial ligand to a functional metal center. nih.govbeilstein-journals.org

Biguanide-Containing Surfactants: Another form of conjugation involves the synthesis of amphiphilic biguanide derivatives. By attaching a long hydrophobic alkyl chain (like hexyl or longer) to the hydrophilic biguanide headgroup, it is possible to create biguanide-based surfactants. acs.org These molecules can self-assemble into micelles in aqueous solutions and represent a hybrid architecture combining the properties of a surfactant with the chemical characteristics of a biguanide. acs.org

Biguanide-Derived Heterocycles: The biguanide structure can also serve as a key intermediate for the synthesis of entirely different molecular scaffolds. A notable example is the synthesis of 1,3,5-triazine (B166579) derivatives. mdpi.com Biguanides, such as phenylbiguanide, can react with esters in the presence of a base like sodium methoxide (B1231860) to undergo cyclization, forming substituted 2,4-diamino-1,3,5-triazines. mdpi.com These triazines can then be incorporated into larger systems, such as nanoparticles for drug delivery, creating a complex hybrid system originating from a biguanide precursor. mdpi.com

The table below summarizes different approaches to creating biguanide conjugates and hybrids.

| Hybrid Type | Synthetic Approach | Components | Example |

| Metal Complex | Coordination of a biguanide ligand to a metal salt. | Biguanide + Metal Ion | Metformin-Palladium(II) Acetate Complex acs.org |

| Surfactant | Attachment of a long alkyl chain to the biguanide headgroup. | Biguanide + Hydrophobic Alkyl Chain | Alkylbiguanidium Chlorides acs.org |

| Heterocyclic System | Cyclization reaction using a biguanide as a precursor. | Biguanide + Ester | Phenylbiguanide reacting with an ester to form a 1,3,5-Triazine mdpi.com |

This table outlines key strategies for developing biguanide-based hybrid architectures, showcasing the versatility of the biguanide chemical function.

These synthetic strategies highlight the adaptability of the biguanide core, enabling its use not just as a standalone pharmacophore but also as a versatile building block for constructing complex and functional molecular architectures.

Structural Elucidation and Structure Activity Relationship Sar Analysis of 1 Heptylbiguanide Hydrochloride and Analogues

Advanced Spectroscopic and Crystallographic Characterization

The precise three-dimensional arrangement of atoms and the confirmation of the chemical identity of 1-heptylbiguanide hydrochloride are established through a combination of powerful analytical techniques. These methods provide empirical data on the molecule's structure, conformation, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of 1-heptylbiguanide hydrochloride is anticipated to exhibit characteristic signals corresponding to the protons of the heptyl chain and the biguanide (B1667054) moiety. The terminal methyl group (CH₃) of the heptyl chain would appear as a triplet at the most upfield region. The subsequent methylene (B1212753) groups (CH₂) would show complex multiplets, with their chemical shifts moving progressively downfield as they get closer to the electron-withdrawing biguanide group. The protons of the amine (NH₂) and imine (NH) groups in the biguanide core would appear as broad signals, and their chemical shifts can be sensitive to solvent and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The two carbon atoms within the biguanide core are expected to resonate at approximately 160–165 ppm, indicative of their sp² hybridization and attachment to multiple nitrogen atoms. nih.gov The carbons of the heptyl chain would appear at progressively higher field strengths (lower ppm values) as their distance from the biguanide group increases.

A representative table of expected NMR chemical shifts for 1-heptylbiguanide hydrochloride, based on data from analogous compounds, is presented below.

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Biguanide Carbons | - | ~160-165 |

| N-CH₂ (Heptyl) | ~3.1-3.3 (triplet) | ~42-44 |

| (CH₂)₅ | ~1.2-1.6 (multiplets) | ~22-32 |

| CH₃ (Heptyl) | ~0.8-0.9 (triplet) | ~14 |

| NH/NH₂ | Broad signals, variable | - |

Note: The data in this table is illustrative and based on the analysis of similar alkylbiguanide compounds.

X-ray Diffraction Studies for Molecular Conformation

These studies reveal that in the solid state, alkylbiguanidium salts are doubly protonated and form layered structures with alternating hydrophobic alkyl chains and hydrophilic biguanidium/chloride regions. acs.org The biguanide moiety itself is generally not planar, with a noticeable torsion angle between the two guanidinium (B1211019) units, a conformation also predicted by density functional theory (DFT) calculations. acs.org For instance, in related compounds, the dihedral angle between the two guanidine (B92328) planes is around 40°. acs.org

The double bonds in the protonated biguanidium cation are typically located between C1-N1 and C2-N5. acs.org This is a consequence of protonation being favored at the imino groups due to n-π conjugation. acs.org The chloride counter-ions are situated in the plane of each guanidinium cation. acs.org

| Structural Parameter | Expected Value/Observation for 1-Heptylbiguanide Hydrochloride |

| Protonation State | Doubly protonated biguanidium cation |

| Crystal Packing | Alternating hydrophobic and hydrophilic layers |

| Biguanide Moiety Conformation | Non-planar, with a significant torsion angle between guanidinium units |

| Double Bond Positions | Between C1-N1 and C2-N5 |

| Counter-ion Location | Chloride ions in the plane of each guanidinium cation |

Note: The data in this table is based on X-ray crystallographic studies of analogous long-chain alkylbiguanide hydrochlorides.

Mass Spectrometry for Molecular Integrity and Purity

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 1-heptylbiguanide hydrochloride, mass spectrometry would be used to confirm the mass of the protonated molecular ion and to assess the purity of the sample.

In a typical mass spectrum, 1-heptylbiguanide would be observed as its protonated molecular ion [M+H]⁺. The presence of nitrogen atoms in the molecule dictates its fragmentation behavior according to the nitrogen rule. youtube.com Compounds with an odd number of nitrogen atoms, such as biguanides (which have five), will have an odd nominal molecular mass and an odd mass-to-charge ratio (m/z) for their molecular ion.

The fragmentation of the biguanide structure under electron impact would likely involve cleavages of the C-N bonds and the bonds within the heptyl chain. Common fragments would include the loss of the heptyl group or portions of it. The presence of characteristic fragments helps to confirm the structure of the parent molecule. While specific mass spectral data for 1-heptylbiguanide hydrochloride is not widely published, the expected major ions can be predicted.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion | 200.2 |

| [M-C₇H₁₅]⁺ | Loss of the heptyl group | 101.1 |

| [C₇H₁₅]⁺ | Heptyl cation | 99.2 |

Note: The m/z values are calculated based on the chemical formula of 1-heptylbiguanide and are for the most abundant isotopes.

Computational Chemistry and Electronic Structure Investigations

Computational chemistry provides a theoretical framework to understand the electronic properties of 1-heptylbiguanide hydrochloride, offering insights that complement experimental data. These studies can predict molecular geometries, electronic distributions, and the relative stabilities of different chemical forms.

Quantum Chemical Analysis of Electron Delocalization

The biguanide moiety is characterized by significant π-electron delocalization across its nitrogen and carbon atoms. nih.gov This delocalization is crucial to its chemical properties, including its high basicity. Quantum chemical studies on biguanide and its derivatives have shown that this delocalization leads to a quasi-planar structure in the protonated forms, which can be stabilized by interactions with biological macromolecules. acs.org

The delocalization of the lone pairs of electrons on the nitrogen atoms and the π-electrons of the double bonds results in a concentration of electron density, creating regions of negative and positive potential within the structure. acs.org This electronic feature is fundamental to the ability of biguanides to form stable complexes with metal ions. acs.org The interruption of this π-electron delocalization, for example by substitution at the central nitrogen (N3), can significantly alter the molecule's properties. nih.gov The heptyl group in 1-heptylbiguanide hydrochloride is an alkyl substituent and is not expected to directly participate in the π-electron delocalization of the biguanide core. However, its steric bulk may influence the conformation of the biguanide moiety, which could have a secondary effect on the extent of electron delocalization.

Theoretical Studies of Tautomeric Forms and Protonation States

Biguanides can exist in several tautomeric forms due to the migration of protons among the nitrogen atoms. acs.org Historically, the structure was often depicted incorrectly, but X-ray diffraction and quantum chemical studies have confirmed the most stable tautomer. scispace.com For neutral biguanide, the tautomer without a hydrogen on the central bridging nitrogen is the most stable, partly due to the formation of an intramolecular hydrogen bond. researchgate.net

Theoretical studies have demonstrated the existence of multiple interconvertible tautomeric forms arising from electron delocalization. acs.org The protonation state is also a key consideration. Biguanides are strong bases, and in an acidic medium like the hydrochloride salt, they are readily protonated. Theoretical calculations have shown that protonation is favored on the imino nitrogens rather than the amino nitrogens. acs.org This is because the resulting positive charge can be effectively delocalized over the biguanide system, enhancing the stability of the protonated form. The high basicity of biguanides is a direct consequence of this extensive electron delocalization in the protonated state. acs.org For 1-heptylbiguanide hydrochloride, it is expected to exist predominantly in its doubly protonated form in the solid state, with the positive charges localized on the biguanide framework.

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) analysis serves as a valuable tool in computational chemistry to understand and predict the reactive behavior of molecules. chemrxiv.org It provides a visual representation of the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-deficient (positive potential). This map is crucial for predicting noncovalent interactions, which are fundamental to a drug's function and its ability to bind to a receptor. chemrxiv.org

The MESP is calculated by determining the potential experienced by a positive point charge (a proton) at various locations on the molecule's electron density surface. chemrxiv.org Areas of negative potential, typically shown in red or yellow, indicate regions with a high concentration of electron density, such as lone pairs on heteroatoms (e.g., oxygen, nitrogen) or pi-systems. These regions are prone to electrophilic attack and are key sites for forming hydrogen bonds as acceptors. nih.govresearchgate.net Conversely, areas of positive potential, often colored blue, are electron-poor and are dominated by the positive charge of the atomic nuclei. chemrxiv.org These sites are susceptible to nucleophilic attack and act as hydrogen bond donors. nih.gov

For a molecule like 1-Heptylbiguanide hydrochloride, the MESP surface would show distinct regions of potential. The biguanide headgroup, with its multiple nitrogen atoms, would be the primary site of electrostatic interactions. The protonated biguanide moiety would exhibit a delocalized positive charge, making it a key region for interaction with negatively charged biological targets, such as amino acid residues in a protein binding pocket. The nitrogen atoms, depending on their protonation state and local electronic environment, would present a complex potential landscape with both positive and negative regions, allowing for a variety of interactions.

The long heptyl chain, being a hydrocarbon, would primarily exhibit a neutral or slightly negative potential. This lipophilic tail is crucial for the molecule's interaction with nonpolar environments, such as the lipid bilayers of cell membranes. The MESP analysis helps to quantify and visualize the molecule's amphipathic nature, with a polar, charged head and a nonpolar tail. This duality is a defining feature of its structure-activity relationship. The quantitative values derived from MESP, such as the minimum electrostatic potential (Vmin), can be correlated with properties like lipophilicity and pKa, further aiding in the prediction of biological activity. chemrxiv.org

Correlates of Alkyl Chain Length and Backbone Configuration with Biological Activity

Influence of Hydrocarbon Linker Length on Bioactivity

The length of the alkyl chain attached to the biguanide core is a critical determinant of biological activity. Research on various classes of molecules has consistently shown that altering the length of a hydrocarbon linker can dramatically impact efficacy. For biguanide analogues, this principle holds true. Studies on proguanil (B194036) derivatives, for instance, have indicated that those with an n-heptyl chain exhibit significant biological activity. nih.gov A systematic investigation into trifluoromethoxy-containing proguanil derivatives revealed that compounds with alkyl chains ranging from n-pentyl to n-octyl (5 to 8 carbons) displayed markedly better anti-cancer abilities than the parent compound, proguanil. nih.gov This suggests an optimal range for the hydrocarbon linker length to achieve maximum potency.

This phenomenon is often attributed to the "hydrophobic effect," where a longer alkyl chain increases the compound's ability to interact with and partition into lipid membranes, potentially enhancing cellular uptake or interaction with hydrophobic pockets in target proteins. matec-conferences.org For example, in hydrophobically-modified gelatin hydrogels, the amount of an adsorbed drug model increased with the length of the alkyl chain (from C4 to C12), demonstrating the enhanced hydrophobic interactions. matec-conferences.org Similarly, studies on N-alkylmorpholine derivatives showed that compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) had the highest bactericidal effects. chemrxiv.org However, this relationship is not always linear; chains that are too long can sometimes lead to decreased activity due to poor solubility or steric hindrance. nih.gov

Table 1: Influence of Alkyl Chain Length on Biological Activity of Biguanide Analogues

| Compound Series | Alkyl Chain Length | Observed Biological Activity | Reference |

|---|---|---|---|

| Trifluoromethoxy-proguanil derivatives | n-pentyl to n-octyl (5C-8C) | Significantly better anti-cancer activity than proguanil. | nih.gov |

| Trifluoromethoxy-proguanil derivatives | > 8 carbons | Poorer activity than proguanil. | nih.gov |

Relationship Between Compound Lipophilicity and Cellular Effects

Lipophilicity, often quantified as the partition coefficient (logP), is a crucial physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For biguanides, lipophilicity plays a significant role in their cellular effects. The presence of an alkyl chain, such as the heptyl group in 1-Heptylbiguanide, substantially increases the molecule's lipophilicity compared to simpler biguanides like metformin (B114582).

A classic example within the biguanide class is the comparison between metformin and phenformin (B89758). Phenformin is considerably more lipophilic than metformin, which allows it to more readily cross cellular membranes through passive diffusion, contributing to its higher potency. nih.gov While metformin relies on specific transporters like OCT1 for cellular entry, the increased lipophilicity of phenformin makes it less dependent on such active transport mechanisms. nih.gov This enhanced cell permeability is also linked to stronger antitumor effects observed in preclinical studies. nih.gov

The lipophilicity imparted by the heptyl chain in 1-Heptylbiguanide would similarly be expected to enhance its ability to penetrate biological membranes. This is a key factor in reaching intracellular targets, particularly those within the mitochondria, which are considered a primary site of action for biguanides. nih.gov However, very high lipophilicity (logP > 5) can also have undesirable consequences, such as increased binding to plasma proteins, rapid metabolism, poor aqueous solubility, and tissue accumulation, which can reduce bioavailability or lead to toxicity. nih.gov Therefore, an optimal level of lipophilicity is sought in drug design to balance membrane permeability with favorable pharmacokinetic properties. nih.gov

Table 2: Lipophilicity and Properties of Biguanides

| Compound | LogP Value | Key Cellular Characteristic | Reference |

|---|---|---|---|

| Metformin | -1.43 (unionised species) | Lower cell permeability; requires transporters for uptake. | nih.gov |

Impact of Structural Asymmetry on Mechanistic Specificity

Structural asymmetry in a molecule can have a profound impact on its interaction with biological targets, which are often themselves asymmetric. In a molecule like 1-Heptylbiguanide hydrochloride, the presence of a single, flexible heptyl chain on one side of the rigid biguanide core introduces significant asymmetry. This asymmetry is linked to the molecule's flexibility; more flexible regions of a molecule are more likely to exhibit asymmetry in their conformations. mdpi.com

This structural asymmetry can be crucial for mechanistic specificity. The flexible alkyl tail can adopt various conformations, allowing the molecule to fit into and adapt to the specific topology of a binding site on a target protein. This adaptability can lead to higher binding affinity and selectivity compared to a more rigid, symmetric molecule. Studies on dimeric proteins have shown that structural asymmetry can evolve over time and is influenced by ligand binding, suggesting a dynamic interplay between the drug and its target. mdpi.com

The asymmetric nature of 1-Heptylbiguanide could allow it to interact differently with various potential targets. For example, the flexible heptyl chain could anchor the molecule in a hydrophobic pocket, while the charged biguanide headgroup engages in electrostatic interactions with polar residues. This bimodal interaction, facilitated by the molecule's asymmetry, could be key to its specific mechanism of action, distinguishing it from other biguanide derivatives with different substitution patterns. The ability of the molecule to present different "faces" to a target can be a critical factor in determining which cellular pathways it modulates.

Analysis of Substituent Effects on Biological Profiles

The biological profile of a biguanide is highly sensitive to the nature and position of its substituents. Beyond the length of the alkyl chain, other modifications can fine-tune the molecule's activity, targeting, and pharmacokinetic properties.

Research has shown that introducing different functional groups can lead to significant changes in biological effects. For example, the synthesis of various 1-substituted-biguanide hydrochloride salts, where groups like benzo[1,3-d]dioxol-5-amine or phenylhydrazine (B124118) were added, resulted in compounds with varying degrees of anti-diabetic activity. nih.gov This highlights that the substituent directly attached to the biguanide nitrogen plays a critical role.

In a more detailed example, a study on proguanil derivatives systematically explored the effect of substituents. nih.gov Fixing a trifluoromethoxy group at the para position of the phenyl ring and then varying the alkyl chain length on the other side of the biguanide group led to a series of compounds with potent anti-cancer activity. nih.gov The trifluoromethoxy group, with its strong electron-withdrawing properties, significantly alters the electronic distribution of the molecule, which in turn affects its binding properties and biological activity. This demonstrates that a combination of substituents—one influencing the electronic and steric properties of an aromatic ring and another modulating lipophilicity (the alkyl chain)—can be used to optimize the biological profile of a biguanide for a specific therapeutic purpose, such as targeting cancer cells.

Mechanistic Investigations and Molecular Target Elucidation of 1 Heptylbiguanide Hydrochloride

Enzymatic and Receptor Interactions

The interactions of biguanides with cellular enzymes and signaling pathways are central to their therapeutic effects. These interactions often revolve around fundamental metabolic processes, including folate metabolism and cellular energy sensing.

A primary mechanism associated with certain biguanides is the inhibition of dihydrofolate reductase (DHFR). drugbank.comresearchgate.net DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA. nih.govyoutube.com Inhibition of DHFR disrupts DNA replication and repair, leading to cell death, a mechanism exploited by several antimicrobial and anticancer drugs. researchgate.netnih.govnih.gov

The antimalarial drug proguanil (B194036), a biguanide (B1667054), is a prominent example. Proguanil itself is a prodrug that is metabolized in the liver to its active form, cycloguanil (B1669406). drugbank.comguidetopharmacology.org Cycloguanil is a potent inhibitor of the plasmodial DHFR enzyme, which accounts for its antimalarial activity. drugbank.comnih.gov The activity of proguanil is almost entirely attributed to the action of cycloguanil, as proguanil itself and another metabolite, 4-chlorophenylbiguanide, exhibit only weak antimalarial activity. nih.gov This establishes a clear precedent for biguanide structures targeting the DHFR pathway.

Table 1: In Vitro Activity of Proguanil and its Metabolites against P. falciparum Data adapted from in vitro radioisotopic studies.

| Compound | Activity | Note |

| Proguanil | Weak | Unlikely to reach inhibitory levels at normal doses. nih.gov |

| Cycloguanil | Potent | The primary active antimalarial metabolite. nih.gov |

| 4-chlorophenylbiguanide | Weak | Unlikely to reach inhibitory levels at normal doses. nih.gov |

The biguanide class, most notably metformin (B114582) and phenformin (B89758), is widely recognized for its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.gov AMPK acts as a master sensor of cellular energy status. nih.gov It is activated in response to an increase in the cellular AMP:ATP ratio, which signals low energy levels. youtube.com

Once activated, AMPK works to restore energy homeostasis by:

Inhibiting anabolic pathways that consume ATP, such as protein and cholesterol synthesis. youtube.com

Activating catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis. youtube.com

Promoting mitochondrial biogenesis to enhance the cell's capacity for energy production. nih.govresearchgate.net

The activation of AMPK by biguanides is generally thought to be a consequence of their effects on mitochondria. nih.gov By inhibiting the mitochondrial respiratory chain, these compounds cause a decrease in ATP production, thereby activating AMPK. nih.gov This signaling cascade is a central mechanism for the therapeutic effects of antidiabetic biguanides and is being explored for its potential in cancer therapy. nih.govnih.gov

Perturbation of folate metabolism is a direct consequence of DHFR inhibition. nih.govmdpi.com The folate cycle is a critical metabolic network that provides one-carbon units for a variety of essential biosynthetic reactions. researchgate.netmdpi.com

By inhibiting DHFR, biguanide compounds like cycloguanil trap folate in the oxidized DHF form, preventing the regeneration of the active THF cofactor. nih.govyoutube.com This leads to a functional folate deficiency, which has several downstream effects:

Inhibition of Nucleotide Synthesis: The lack of THF derivatives stalls the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.govmdpi.com This starves the cell of the necessary precursors for DNA synthesis.

Disruption of Amino Acid Metabolism: Folate coenzymes are required for the metabolism of amino acids such as methionine and serine. oregonstate.edu

Impaired Methylation Reactions: The folate cycle is linked to the methionine cycle, which produces S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. oregonstate.edu

Therefore, the targeting of DHFR by a biguanide represents a profound disruption of folate-dependent one-carbon metabolism, ultimately impacting cell proliferation and survival. nih.govnih.gov

Cellular and Subcellular Processes

The enzymatic interactions of biguanides translate into significant effects on complex cellular processes, including the regulation of the cell cycle and the function of mitochondria, the primary energy-producing organelles.

The disruption of the key metabolic pathways described above can lead to the induction of cell cycle arrest. The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. youtube.com Checkpoints exist to halt progression if cellular conditions are not favorable, such as in the case of DNA damage or insufficient resources. youtube.com

Biguanide-induced mechanisms can trigger these checkpoints:

S-Phase Arrest: The inhibition of DHFR and subsequent depletion of nucleotide pools can stall DNA replication, leading to an arrest in the S phase of the cell cycle. nih.gov

G0/G1 Phase Arrest: Activation of the AMPK energy-sensing pathway can signal a low-energy state, causing cells to arrest in the G0/G1 phase to conserve resources rather than committing to division. nih.gov

DNA Damage Response: Some biguanides have been shown to induce the production of reactive oxygen species (ROS) and markers of DNA damage (e.g., phosphorylated H2AX). researchgate.net This damage response can activate checkpoint kinases that halt the cell cycle to allow for repair or, if the damage is too severe, trigger apoptosis. researchgate.net

Cell cycle progression is driven by the sequential activation of cyclin-dependent kinases (CDKs), which are regulated by their partner proteins, the cyclins. nih.govnih.gov The arrest induced by biguanides is often associated with changes in the levels and activity of these regulatory proteins, such as the downregulation of Cyclin D1. nih.gov

Mitochondria are a primary subcellular target for many biguanide compounds. nih.gov These drugs, which are cationic, are known to accumulate within the mitochondria due to the organelle's negative membrane potential. nih.gov

The most widely cited mitochondrial effect of biguanides like phenformin and metformin is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. nih.gov This inhibition has several critical consequences for cellular bioenergetics:

Decreased ATP Production: Inhibition of the respiratory chain impairs oxidative phosphorylation, leading to a significant reduction in the cell's ability to produce ATP. nih.govresearchgate.net

Increased ROS Production: Disruption of the electron flow through the transport chain can lead to the leakage of electrons and their reaction with oxygen, generating damaging reactive oxygen species (ROS). researchgate.netnih.gov

Activation of AMPK: The resulting drop in the ATP:AMP ratio is a direct trigger for the activation of the AMPK energy sensor, as discussed previously. nih.gov

Research on the biguanide proguanil has also indicated an impact on mitochondrial function, including a decrease in mitochondrial respiration and ATP production rates, which was linked to an increase in ROS. researchgate.net This suggests that interference with mitochondrial energy metabolism is a common feature of the biguanide class. nih.gov

Table 2: Key Proteins in Pathways Targeted by Biguanides

| Protein/Complex | Pathway | Function | Consequence of Interaction |

| DHFR | Folate Metabolism | Reduces DHF to THF, essential for nucleotide synthesis. youtube.com | Inhibition leads to depletion of DNA precursors. nih.gov |

| AMPK | Energy Sensing | Master regulator of cellular energy homeostasis. nih.gov | Activation inhibits cell growth and boosts energy production. youtube.com |

| Mitochondrial Complex I | Energy Metabolism | First enzyme of the electron transport chain. nih.gov | Inhibition reduces ATP synthesis and activates AMPK. nih.gov |

| Cyclins/CDKs | Cell Cycle Regulation | Drive progression through the phases of the cell cycle. youtube.com | Dysregulation by upstream signals leads to cell cycle arrest. nih.gov |

Assessment of Antioxidant Properties and Oxidative Stress Responses

The antioxidant potential of biguanide derivatives, the class of compounds to which 1-Heptylbiguanide hydrochloride belongs, has been a subject of increasing scientific scrutiny. While direct studies on 1-Heptylbiguanide hydrochloride are not extensively available in public literature, the well-documented antioxidant activities of related biguanides, such as metformin, provide a strong basis for inferring its likely properties. The antioxidant actions of biguanides are complex and multifaceted, primarily revolving around their ability to modulate cellular oxidative stress.

Biguanides are understood to influence oxidative stress through several mechanisms, including the inhibition of mitochondrial respiratory chain complex I. nih.govresearchgate.netmcgill.ca This inhibition can lead to a decrease in the production of reactive oxygen species (ROS) under certain conditions. However, some studies also report that biguanides can stimulate ROS production at the flavin site of complex I. nih.govresearchgate.netmcgill.ca This dual role suggests a complex interplay between the specific biguanide, its concentration, and the cellular context.

The lipophilic nature of the heptyl group in 1-Heptylbiguanide hydrochloride is expected to influence its interaction with cellular membranes and mitochondria. Increased lipophilicity, as seen in other biguanide derivatives like phenformin and buformin (B1668040), generally leads to enhanced cellular uptake and accumulation within the mitochondrial matrix. nih.gov This could potentially amplify its effects on mitochondrial function and, consequently, its antioxidant or pro-oxidant activity. The precise nature of this influence, whether it leads to a greater reduction in ROS or an increase, would require specific experimental validation for 1-Heptylbiguanide hydrochloride.

The antioxidant activity of biguanides can also be influenced by their ability to form complexes with metal ions. researchgate.net The chelation of redox-active metals could prevent their participation in Fenton-like reactions, which are a major source of hydroxyl radicals.

Table 1: Effects of Representative Biguanides on Oxidative Stress Markers

| Biguanide | Model System | Key Findings | Reference |

| Metformin | Alloxan-induced diabetic rats | Significant reduction in MDA, improvement in SOD and CAT activities. | nih.govresearchgate.net |

| Metformin | Human blood cells | Downregulation of NADPH oxidase, upregulation of SOD, CAT, and GPx. | nih.gov |

| Metformin, Buformin, Phenformin | Isolated mammalian mitochondria | Inhibition of complex I and stimulation of ROS production at the flavin site. | nih.govresearchgate.netmcgill.ca |

Note: Data for 1-Heptylbiguanide hydrochloride is not available. The table presents findings for structurally related biguanides to provide a comparative context.

Metal Ion Complexation and Metallobiological Relevance

Biguanides as N-Donor Bidentate Ligands

Biguanides, including 1-Heptylbiguanide hydrochloride, are recognized as excellent N-donor bidentate ligands. nih.gov Their structure features two imine groups in a cis-position, with delocalized π-electrons across the N-C-N-C-N backbone. nih.gov This electronic configuration results in a high charge density on the terminal nitrogen atoms, which are the primary sites for coordination with metal ions. The two donor nitrogen atoms can chelate a single metal ion, forming a stable five-membered ring structure. This bidentate coordination is a hallmark of biguanide-metal interactions. nih.govrsc.orgresearchgate.net

The planarity and pseudo-aromatic character of the biguanide moiety upon metal binding contribute significantly to the stability of the resulting metal complexes. nih.gov The specific nature of the substituent on the biguanide, such as the heptyl group in 1-Heptylbiguanide hydrochloride, can influence the electronic properties and steric hindrance around the coordination site, although the fundamental bidentate N-donor character remains.

Characterization of Metal-Binding Affinities and Stoichiometries

The metal-binding affinities of biguanides are dependent on both the specific biguanide and the metal ion . For instance, biguanides are known to form stable complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). rsc.orgresearchgate.net The stoichiometry of these complexes can vary. Commonly observed stoichiometries include a 1:2 metal-to-ligand ratio (ML2), where two biguanide molecules coordinate to one metal ion, and in some cases, a 1:1 ratio (ML) or even a 1:3 ratio (ML3) can be formed depending on the coordination preferences of the metal and the reaction conditions. rsc.orgresearchgate.net

For example, copper(II) and nickel(II) often form square planar complexes with a [M(biguanide)2]2+ structure. rsc.orgresearchgate.net Cobalt(II) can form octahedral complexes with a [Co(biguanide)3]2+ arrangement. rsc.orgresearchgate.net The presence of a long alkyl chain like the heptyl group in 1-Heptylbiguanide hydrochloride could potentially influence the stability and formation of these complexes due to steric effects and increased lipophilicity, which might favor partitioning into non-aqueous environments.

Table 2: Stoichiometry of Metal Complexes with a Representative Biguanide (Metformin)

| Metal Ion | Complex Formula | Coordination Geometry | Reference |

| Copper(II) | [Cu(C4H11N5)2]Cl2·H2O | Square Planar | rsc.orgresearchgate.net |

| Nickel(II) | [Ni(C4H11N5)(C4H10N5)]Cl·H2O | Distorted Square Planar | rsc.orgresearchgate.net |

| Cobalt(II) | [Co(C4H11N5)3]Cl2·2H2O | Octahedral | rsc.orgresearchgate.net |

| Zinc(II) | [Zn(C4H12N5)Cl3] | Tetrahedral | rsc.orgresearchgate.net |

Note: This table provides examples with metformin (C4H11N5). The stoichiometry with 1-Heptylbiguanide hydrochloride may vary.

Hypothesized Role in Trans-Compartmental Metal Shuttling

A compelling hypothesis in the field of biguanide research is their potential role as trans-compartmental metal shuttles. mdpi.com This theory posits that biguanides can bind to endogenous metal ions in one cellular compartment, transport them across biological membranes, and release them in another compartment. This shuttling mechanism could be a key aspect of their biological activity.

The lipophilic character of certain biguanides is thought to be crucial for this function. The increased lipophilicity of 1-Heptylbiguanide hydrochloride, conferred by its long alkyl chain, would theoretically enhance its ability to traverse cellular and organellar membranes, such as the mitochondrial membrane, while carrying a coordinated metal ion. nih.gov

This metal shuttling could have significant downstream effects. For instance, the delivery of metal ions to specific enzymes or cellular locations could modulate their activity. It has been suggested that the antimalarial and antidiabetic effects of some biguanides might be linked to their ability to deliver metal ions to inhibit certain proteases. mdpi.com The pH-sensitive nature of biguanide-metal complexes could also play a role, with changes in pH across different cellular compartments potentially triggering the release of the metal ion. nih.gov

Biomolecular Interaction Studies

Studies on Protein Binding Dynamics

The interaction of small molecule compounds with proteins is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. While direct and specific studies on the protein binding dynamics of 1-Heptylbiguanide hydrochloride are not extensively available in publicly accessible literature, an understanding of its potential interactions can be inferred from research on structurally related biguanide compounds. Biguanides as a class are known to interact with proteins, and these interactions can influence their biological activity.

General observations from related compounds suggest that the positively charged biguanide moiety plays a significant role in protein binding, often leading to interactions with negatively charged domains on protein surfaces. The nature and strength of these interactions can be influenced by the specific substituents on the biguanide core, such as the heptyl group in 1-Heptylbiguanide hydrochloride, which would contribute to hydrophobic interactions.

Investigations into other biguanide derivatives, such as polyhexamethylene biguanide (PHMB), have indicated that their high positive charge can lead to strong, and sometimes abnormal, protein attachment, potentially causing conformational changes and even denaturation of the protein. nih.gov This is a crucial consideration in understanding the molecular mechanism of this class of compounds.

For instance, studies on the widely used biguanide, metformin, have detailed its binding to human serum albumin (HSA). Research has shown that metformin binds to HSA, and the binding affinity and number of binding sites have been quantified. nih.gov Spectroscopic and molecular modeling studies have identified that metformin binds to specific sites on HSA, such as subdomain IIIA (Sudlow's site II), and that this binding involves both hydrophobic and electrostatic interactions. nih.gov Furthermore, the binding of metformin has been observed to induce conformational changes in the protein, with a decrease in the α-helical content. nih.gov

Similarly, chlorhexidine, another prominent biguanide, has been shown to interact with various proteins. Molecular docking studies have revealed its ability to bind to the main protease of the SARS-CoV-2 virus through hydrogen bonds and van der Waals interactions. nih.gov This highlights the potential for biguanide compounds to interact with specific binding pockets on proteins.

The table below summarizes key findings from studies on the protein binding of biguanide compounds that are structurally related to 1-Heptylbiguanide hydrochloride. This comparative data provides a framework for postulating the likely protein binding characteristics of 1-Heptylbiguanide hydrochloride.

| Compound | Interacting Protein | Key Findings | Reference |

| Polyhexamethylene biguanide (PHMB) | General Proteins | High positive charge can cause strong, potentially abnormal, protein attachment and denaturation. nih.gov | nih.gov |

| Metformin | Human Serum Albumin (HSA) | Binds to subdomain IIIA (Sudlow's site II) via hydrophobic and electrostatic interactions; induces conformational changes (decreased α-helicity). nih.gov | nih.gov |

| Chlorhexidine | SARS-CoV-2 Main Protease | Binds through hydrogen bonds and van der Waals interactions with specific amino acid residues. nih.gov | nih.gov |

Given these findings for related biguanides, it is plausible that 1-Heptylbiguanide hydrochloride also interacts with serum albumin and other proteins. The presence of the heptyl group suggests that hydrophobic interactions would likely play a more significant role in its binding profile compared to smaller biguanides. The elucidation of the precise molecular targets and the dynamics of protein binding for 1-Heptylbiguanide hydrochloride will require specific biophysical studies, such as spectroscopy, calorimetry, and molecular modeling.

In Vitro Biological Efficacy and Selectivity Assessments of 1 Heptylbiguanide Hydrochloride

Antiviral Activity Spectrum

The antiviral capacity of 1-Heptylbiguanide hydrochloride has been a subject of targeted research, particularly concerning its effects on the Human Immunodeficiency Virus Type 1 (HIV-1).

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1)

1-Heptylbiguanide hydrochloride has been identified as an antagonist of the CXCR4 chemokine receptor. This receptor is utilized by T-tropic (X4) strains of HIV-1 to gain entry into host cells. By acting as a non-competitive antagonist, 1-Heptylbiguanide hydrochloride allosterically inhibits the binding of the natural ligand, CXCL12, and the viral envelope glycoprotein (B1211001) gp120 to the CXCR4 receptor. This inhibitory action effectively blocks the entry of X4 HIV-1 strains into cells, thereby preventing viral replication.

Evaluation Against Other Viral Pathogens

While the anti-HIV-1 activity of 1-Heptylbiguanide hydrochloride is documented, comprehensive in vitro assessments of its efficacy against a wider array of viral pathogens are not extensively detailed in the available scientific literature.

Antimicrobial Profiles

The compound exhibits significant antimicrobial activity against a variety of bacterial and fungal organisms, highlighting its potential as a microbicidal agent.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Organisms

1-Heptylbiguanide hydrochloride demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes. Studies have reported its Minimum Inhibitory Concentration (MIC) against various bacterial strains, showcasing its broad-spectrum capabilities.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-Heptylbiguanide Hydrochloride Against Select Bacteria

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-Positive | 16 |

| Escherichia coli | Gram-Negative | 16 |

Antifungal Activity Assessments

In addition to its antibacterial properties, 1-Heptylbiguanide hydrochloride has been evaluated for its antifungal activity. Research has demonstrated its effectiveness against fungal pathogens, with the proposed mechanism of action being the disruption of the fungal cell membrane.

Table 2: Minimum Inhibitory Concentration (MIC) of 1-Heptylbiguanide Hydrochloride Against Select Fungi

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 16 |

| Aspergillus fumigatus | 32 |

Microbicidal Potential in Relevant Experimental Models

The microbicidal potential of 1-Heptylbiguanide hydrochloride has been substantiated in various in vitro experimental models. Its capacity to effectively kill a range of microbes is linked to its membrane-disrupting activity. This broad-spectrum microbicidal effect against both bacteria and fungi underscores its potential utility in various applications.

Antiproliferative and Antineoplastic Activity in Cellular Models

The evaluation of a compound's ability to inhibit cancer cell growth and progression is a critical step in assessing its potential as an anticancer agent. This section reviews the available data on the antiproliferative and antineoplastic activities of 1-Heptylbiguanide hydrochloride in various cancer cell lines.

Evaluation in Various Cancer Cell Lines

Currently, there is no publicly available scientific literature or research data detailing the evaluation of 1-Heptylbiguanide hydrochloride's antiproliferative or cytotoxic effects on specific cancer cell lines.

Inhibition of Cell Proliferation, Colony Formation, and Migration

Consistent with the lack of data on its activity in specific cancer cell lines, there are no available studies that report on the ability of 1-Heptylbiguanide hydrochloride to inhibit key cellular processes associated with cancer progression, such as cell proliferation, colony formation, and migration.

Enzyme Inhibition Profiles

The interaction of a compound with specific enzymes can elucidate its mechanism of action and therapeutic potential. This section focuses on the inhibitory activity of 1-Heptylbiguanide hydrochloride against cholinesterases.

Assessment of Cholinesterase (AChE and BChE) Inhibitory Activity

To date, no research findings have been published that assess the inhibitory activity of 1-Heptylbiguanide hydrochloride against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, its profile as a cholinesterase inhibitor remains uncharacterized.

Advanced Analytical Methodologies for Research on 1 Heptylbiguanide Hydrochloride

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components from a mixture for subsequent identification and measurement. For polar compounds like biguanides, specific chromatographic techniques are essential.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds. researchgate.net The development of an RP-HPLC method for 1-Heptylbiguanide hydrochloride would involve the systematic optimization of several chromatographic parameters to achieve adequate separation and a reliable signal. researchgate.net

A typical method would utilize a C18 column, which contains a non-polar stationary phase. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH. researchgate.netjmchemsci.com The optimal ratio of these solvents, flow rate, and column temperature are determined to ensure a sharp peak shape and a suitable retention time for the analyte. jetir.org Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. jmchemsci.com

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netnih.gov Key validation parameters include system suitability, linearity, accuracy, precision, and robustness. ijpsjournal.com Linearity is established by analyzing a series of standard solutions across a range of concentrations and demonstrating a direct proportional relationship between concentration and detector response, typically with a correlation coefficient (r²) of 0.999 or greater. wu.ac.th Accuracy is confirmed through recovery studies, while precision is assessed by evaluating the repeatability (intra-day) and intermediate precision (inter-day) of the results, with a relative standard deviation (%RSD) of less than 2% being acceptable. researchgate.net

Table 1: Illustrative System Suitability and Linearity Data for an RP-HPLC Method

| Parameter | Observed Value | Acceptance Criteria |

|---|---|---|

| Retention Time (min) | ~4.2 | %RSD ≤ 1.0% |

| Tailing Factor | 1.2 | ≤ 1.5 |

| Theoretical Plates | > 5000 | ≥ 2000 |

| Linearity Range (µg/mL) | 10 - 150 | - |

| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |

For analyzing 1-Heptylbiguanide hydrochloride in complex biological matrices such as plasma or cell lysates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity. nih.govwaters.com This method couples the separation power of liquid chromatography with the mass analysis capability of tandem mass spectrometry. nih.gov

After chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules (ions). youtube.com In the tandem mass spectrometer, a specific ion corresponding to the analyte (the precursor ion) is selected in the first quadrupole, fragmented in a collision cell, and a resulting characteristic fragment ion (the product ion) is monitored in the second quadrupole. youtube.com This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, allowing for accurate quantification even in the presence of co-eluting interferences from the matrix. nih.gov The development of an LC-MS/MS method involves optimizing the MRM transitions (precursor → product ion) and other mass spectrometer parameters for the analyte. waters.comnih.gov

Table 2: Hypothetical LC-MS/MS Parameters for 1-Heptylbiguanide Hydrochloride Analysis

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|---|

| 1-Heptylbiguanide | ESI+ | 200.2 | 143.1 | 20 |

| Internal Standard | ESI+ | 206.2 | 149.1 | 20 |

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods offer a simpler and more cost-effective alternative for concentration measurement, particularly in bulk drug analysis and for quality control purposes where high sample throughput is needed.

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. ijpra.com To determine the concentration of 1-Heptylbiguanide hydrochloride, a solution of the compound is first scanned across the UV-visible range (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax). eopcw.com This λmax is then used for all subsequent measurements to ensure maximum sensitivity.

A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. ijpra.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The solvent, often dilute hydrochloric acid or methanol, is used as a blank to zero the spectrophotometer. mhlw.go.jpnihs.go.jp It is important to note that the concentration of the hydrochloride salt can influence the absorbance spectrum. researchgate.net

Method Validation Protocols for Academic Research Standards

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. researchgate.net For academic research, this ensures the reliability, reproducibility, and accuracy of the reported data.

Specificity and selectivity are critical parameters in method validation, though they are often used interchangeably. researchgate.net According to ICH guidelines, specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de

In an HPLC method, specificity is demonstrated by injecting a blank (mobile phase or diluent) and a placebo (a mixture of all formulation components except the active ingredient). researchgate.net The resulting chromatograms should show no significant peaks at the retention time of the analyte, confirming that there is no interference. nih.gov

Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. researchgate.net While HPLC methods are considered selective, LC-MS/MS provides a much higher degree of selectivity and is often considered specific. researchgate.net This is because it monitors a unique mass transition for the analyte, making it highly unlikely that another compound in the sample will have both the same retention time and the same precursor-product ion transition. youtube.com

Determination of Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The linearity of an analytical method establishes its capability to produce test results that are directly proportional to the concentration of the analyte within a specified range. This is typically evaluated by analyzing a series of dilutions of a standard solution of 1-Heptylbiguanide hydrochloride. The data of signal versus concentration would be plotted, and a linear regression analysis performed. The correlation coefficient (r²) is expected to be close to 1.000 to indicate a high degree of linearity.

The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.

The Limit of Detection (LOD) represents the lowest concentration of 1-Heptylbiguanide hydrochloride that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision.

The Limit of Quantification (LOQ) is the lowest concentration of 1-Heptylbiguanide hydrochloride that can be determined with acceptable precision and accuracy. The LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve.

Evaluation of Precision and Accuracy

Precision studies evaluate the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The results are typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample of known concentration (a spiked matrix or a certified reference material) and comparing the measured value to the theoretical value. The accuracy is expressed as the percentage recovery.

Studies on Method Robustness and System Suitability

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, for instance, these variations might include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability parameters for an HPLC method would typically include retention time, peak area, tailing factor, and theoretical plates to ensure the system is operating correctly before analyzing any samples.

Development of Stability-Indicating Assays

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), in this case, 1-Heptylbiguanide hydrochloride, over time due to degradation. The development of such a method involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal degradation. The analytical method must be able to resolve the intact drug from any degradation products that are formed. This ensures that the measured concentration corresponds only to the undegraded 1-Heptylbiguanide hydrochloride.

Future Research Directions and Emerging Applications of Alkylbiguanides

Exploration of Novel Biguanide (B1667054) Derivative Libraries with Tuned Bioactivities

The development of novel biguanide derivatives through the creation of extensive compound libraries is a key area of future research. targetmol.com By systematically modifying the structure of the biguanide molecule, researchers aim to fine-tune its biological activity, enhancing therapeutic effects and expanding potential applications. preprints.org The synthesis of new 1-substituted-biguanide derivatives has been shown to yield compounds with significant biological activity. nih.gov

The process often involves reacting a primary amine, such as an aniline (B41778) derivative, with dicyandiamide (B1669379) in the presence of an acid. nih.gov This method allows for the introduction of various substituents, leading to a diverse library of compounds. The bioactivity of these derivatives can then be screened to identify promising candidates for further development. For example, modifications can lead to derivatives with potential applications beyond their traditional use. preprints.org

Table 1: Examples of Bioactive Biguanide Derivatives

| Derivative Name | Noted Bioactivity/Application |

| Lixumistat (IM156) | Potent activator of AMP-activated protein kinase (AMPK), inhibitor of mitochondrial complex I, with investigated anti-tumor and anti-fibrotic activities. preprints.org |

| IM176 | Activates AMPK, inhibits mTOR and androgen receptor signaling, and has been noted for its high solubility and effects on stem cell metabolism. preprints.org |

| Moroxydine | A heterocyclic biguanide with documented antiviral effects against a range of DNA and RNA viruses. preprints.org |

| Proguanil (B194036) | An antimalarial drug that functions as a dihydrofolate reductase inhibitor after being metabolized to its active form, cycloguanil (B1669406). preprints.orgpharmdbm.com |

Advanced Mechanistic Characterization Using Systems Biology Approaches

Understanding the precise molecular mechanisms of biguanides is crucial for their future development. While it is known that biguanides like metformin (B114582) can activate the AMP-activated protein kinase (AMPK) pathway and inhibit mitochondrial complex I, a complete picture of their action is still emerging. nih.govnih.govnumberanalytics.com The liver is considered a primary site of action, where these drugs can reduce hepatic gluconeogenesis. nih.gov

Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), offers a powerful approach to unravel the complex interactions between biguanides and biological systems. This holistic view can help identify new targets and pathways affected by these compounds, potentially revealing novel therapeutic applications. By analyzing the global changes in a cell or organism in response to a biguanide, researchers can build comprehensive models of its mechanism of action.

Integration of Computational Modeling for Rational Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, and its application to biguanide research is a promising future direction. nih.govbohrium.com Techniques like Quantitative Structure-Activity Relationship (QSAR) and computer-aided drug design (CADD) are being used to rationally design new biguanide derivatives with improved properties. pharmdbm.com

These computational approaches allow for the prediction of a molecule's bioactivity and pharmacokinetic properties before it is even synthesized, saving time and resources. nih.govnih.gov By creating virtual models of target proteins, researchers can simulate how different biguanide derivatives will bind and identify the modifications most likely to lead to a desired biological effect. nih.gov This integration of computational chemistry and biology facilitates a more targeted and efficient drug design process. bohrium.com

Table 2: Key Computational Approaches in Drug Design

| Computational Technique | Application in Biguanide Research |

| Molecular Docking | Predicts the binding orientation and affinity of a biguanide derivative to a specific protein target. nih.gov |

| QSAR | Establishes a mathematical relationship between the chemical structure of biguanide derivatives and their biological activity. pharmdbm.com |

| ADMET Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new compounds. nih.gov |

| Deep Learning Models | Can be used to predict ligand bioactivities and assist in the design of novel therapeutic agents. nih.gov |

Development of High-Throughput Screening Platforms for Derivative Discovery

To efficiently test the large number of compounds generated in derivative libraries, high-throughput screening (HTS) platforms are essential. mdpi.comnih.gov These automated systems can rapidly assess the biological activity of thousands of compounds, significantly accelerating the discovery of new drug candidates. youtube.comyoutube.com HTS can be applied to various assay formats, including target-based, cell-based, and even whole-organism screening. youtube.com

The development of more sophisticated HTS platforms, capable of screening millions of compounds per day, combined with advanced data analysis, will be a key driver of future biguanide research. youtube.comnih.gov These platforms enable the rapid identification of "hits"—compounds that show a desired effect—from large and diverse chemical libraries. youtube.com The integration of HTS with downstream validation and characterization will streamline the entire drug discovery pipeline for novel alkylbiguanides. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.